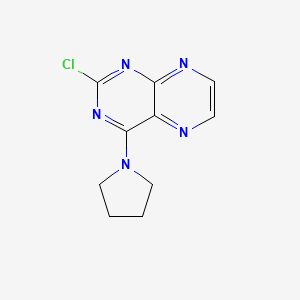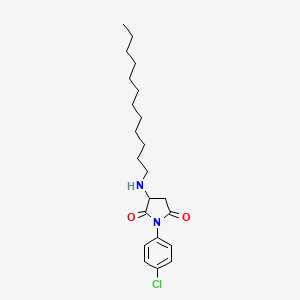
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophényl)-3-(dodécylamino)pyrrolidine-2,5-dione est un composé organique synthétique qui appartient à la classe des dérivés de la pyrrolidine-2,5-dione. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles dans divers domaines, notamment l’agriculture, la médecine et la science des matériaux. La présence d’un groupe chlorophényle et d’un groupe dodécylamino dans sa structure confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
La synthèse du 1-(4-chlorophényl)-3-(dodécylamino)pyrrolidine-2,5-dione implique généralement plusieurs étapes, notamment des réactions de substitution, d’acylation, de cyclisation et d’acidification. La voie de synthèse générale peut être résumée comme suit :
Réaction de substitution : Le matériau de départ, le 4-chlorobenzaldéhyde, subit une réaction de substitution avec la dodécylamine pour former un intermédiaire.
Réaction d’acylation : L’intermédiaire est ensuite soumis à une réaction d’acylation avec un agent acylant approprié pour introduire le motif pyrrolidine-2,5-dione.
Réaction de cyclisation : L’intermédiaire acylé subit une cyclisation pour former le cycle pyrrolidine.
Réaction d’acidification : Enfin, le produit est purifié et isolé par acidification et recristallisation.
Les méthodes de production industrielles peuvent impliquer l’optimisation des conditions réactionnelles, telles que la température, la pression et les catalyseurs, afin d’obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 1-(4-chlorophényl)-3-(dodécylamino)pyrrolidine-2,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium pour donner des produits réduits.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, ce qui donne des dérivés substitués.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l’éthanol), les catalyseurs (par exemple, le palladium sur carbone) et les températures contrôlées (par exemple, 0-100 °C). Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Chimie : Le composé est utilisé comme élément constitutif de la synthèse de molécules et de matériaux plus complexes. Sa structure unique permet le développement de nouveaux composés aux propriétés améliorées.
Biologie : Des recherches ont montré que les dérivés de la pyrrolidine-2,5-dione présentent des activités biologiques telles que des propriétés antimicrobiennes, antifongiques et anticancéreuses. Ce composé est étudié pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques.
Médecine : Les activités biologiques du composé en font un candidat au développement de médicaments. Des études sont en cours pour explorer son efficacité et sa sécurité dans le traitement de diverses maladies.
Industrie : Dans le secteur agricole, le composé s’est avéré prometteur comme agent herbicide, offrant une alternative écologique aux herbicides traditionnels.
Mécanisme D'action
Le mécanisme d’action du 1-(4-chlorophényl)-3-(dodécylamino)pyrrolidine-2,5-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Les activités biologiques du composé sont attribuées à sa capacité à :
Inhiber les enzymes : Le composé peut inhiber les enzymes clés impliquées dans les voies métaboliques, ce qui conduit à la perturbation des processus cellulaires.
Se lier aux récepteurs : Il peut se lier à des récepteurs spécifiques à la surface cellulaire, déclenchant une cascade d’événements de signalisation intracellulaires.
Induire l’apoptose : Le composé s’est avéré induire la mort cellulaire programmée (apoptose) dans les cellules cancéreuses, ce qui en fait un agent anticancéreux potentiel.
Comparaison Avec Des Composés Similaires
Le 1-(4-chlorophényl)-3-(dodécylamino)pyrrolidine-2,5-dione peut être comparé à d’autres dérivés de la pyrrolidine-2,5-dione, tels que :
1-(4-méthylphényl)-3-(dodécylamino)pyrrolidine-2,5-dione : Structure similaire, mais avec un groupe méthyle au lieu d’un atome de chlore, conduisant à des propriétés chimiques et biologiques différentes.
1-(4-bromophényl)-3-(dodécylamino)pyrrolidine-2,5-dione : Contient un atome de brome au lieu de chlore, ce qui peut affecter sa réactivité et son activité biologique.
1-(4-nitrophényl)-3-(dodécylamino)pyrrolidine-2,5-dione : La présence d’un groupe nitro peut modifier considérablement les propriétés électroniques et les effets biologiques du composé.
Le caractère unique du 1-(4-chlorophényl)-3-(dodécylamino)pyrrolidine-2,5-dione réside dans sa combinaison spécifique de groupes fonctionnels, ce qui lui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C22H33ClN2O2 |
|---|---|
Poids moléculaire |
393.0 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H33ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3 |
Clé InChI |
PFWZAJQVLQPZOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)
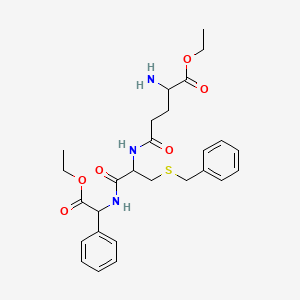
![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)

![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)
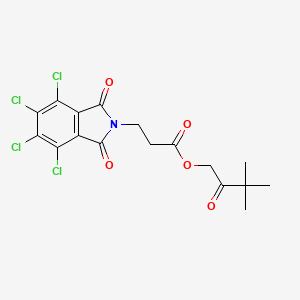
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)
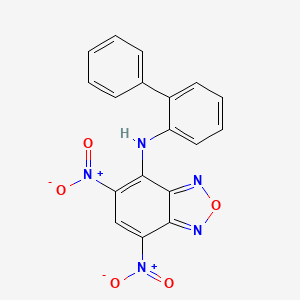
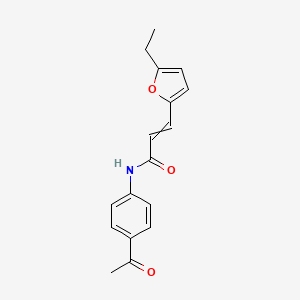
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
